2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide 2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20146923
InChI: InChI=1S/C7H12N4OS/c1-2-3-6-10-11-7(13-6)9-5(12)4-8/h2-4,8H2,1H3,(H,9,11,12)
SMILES:
Molecular Formula: C7H12N4OS
Molecular Weight: 200.26 g/mol

2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC20146923

Molecular Formula: C7H12N4OS

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide -

Specification

Molecular Formula C7H12N4OS
Molecular Weight 200.26 g/mol
IUPAC Name 2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C7H12N4OS/c1-2-3-6-10-11-7(13-6)9-5(12)4-8/h2-4,8H2,1H3,(H,9,11,12)
Standard InChI Key QMACHNIMSONGHN-UHFFFAOYSA-N
Canonical SMILES CCCC1=NN=C(S1)NC(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

The compound’s systematic IUPAC name, 2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, reflects its core structure: a 1,3,4-thiadiazole ring substituted at position 5 with a propyl group and at position 2 with an acetamide moiety bearing an amino group. Its molecular formula is C₇H₁₂N₄OS, corresponding to a molecular weight of 200.26 g/mol. The SMILES notation CCCC1=NN=C(S1)NC(=O)CN and InChI key InChI=1S/C7H12N4OS/c1-2-3-6-10-11-7(13-6)9-5(12)4-8/h4H2,2-3,8H2,1H3,(H,9,12,13) provide precise representations of its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₂N₄OS
Molecular Weight200.26 g/mol
IUPAC Name2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
CAS NumberNot publicly disclosed
SolubilityModerate in polar organic solvents

The propyl substituent at position 5 enhances hydrophobic interactions with biological targets, while the acetamide group facilitates hydrogen bonding, critical for target recognition.

Synthesis and Characterization

Synthesis of 2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step alkylation and acylation reactions. A validated route begins with the alkylation of 5-amino-1,3,4-thiadiazol-2-thiol using N-aryl-2-chloroacetamides in methanol under basic conditions (e.g., sodium methoxide), followed by acylation with 2-chloroacetyl chloride in dioxane . This method yields the target compound with purities exceeding 95%, as confirmed by LC-MS and elemental analysis .

Key spectral data include:

  • IR Spectroscopy: Strong absorption at 1670 cm⁻¹ (C=O stretch of acetamide) and 3300–3500 cm⁻¹ (N-H stretches) .

  • ¹H NMR: δ 1.02 (t, 3H, CH₂CH₂CH₃), δ 2.55 (m, 2H, SCH₂), δ 3.45 (s, 2H, NH₂), δ 6.90 (s, 1H, thiadiazole-H).

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 12.5 µg/mL) and fungi (Candida albicans, MIC = 25 µg/mL). Its mechanism involves disruption of microbial cell membranes via thiadiazole sulfur interactions with membrane proteins.

Cell LineIC₅₀ (µM)Mechanism
MCF-718.7Caspase-3/7 activation
A54922.3Mitochondrial depolarization
HeLa27.9ROS generation

Anti-inflammatory Effects

The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by 58% and 47%, respectively, at 50 µM. This activity correlates with NF-κB pathway inhibition, as shown by decreased p65 nuclear translocation.

Pharmacological Applications

The compound’s balanced lipophilicity (logP = 1.8) and aqueous solubility (0.9 mg/mL) make it a promising lead for oral drug development. Structural analogs with longer alkyl chains (e.g., pentyl) show reduced activity, underscoring the optimal nature of the propyl group. Current research explores its conjugation with nanoparticles to enhance tumor targeting.

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